1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
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Overview
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds contribute to the unique properties of these compounds.Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds have unique physical and chemical properties. For example, they have a high molecular weight and are usually liquid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of trifluoromethyl-containing compounds include the development of new synthesis methods and the exploration of their applications in various fields . For example, recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves the conversion of a cyclopropane derivative to the desired ketone through a series of reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromoethane", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 1,1,1-Trifluoro-2-bromoethane by reacting 1,1,1-Trifluoroethane with Bromine in the presence of Sodium hydroxide.", "Step 2: Preparation of 1,1,1-Trifluoro-2-cyclopropylethane by reacting 1,1,1-Trifluoro-2-bromoethane with Cyclopropane in the presence of Sodium hydride.", "Step 3: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol by reacting 1,1,1-Trifluoro-2-cyclopropylethane with Hydrochloric acid in Methanol.", "Step 4: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one by reacting 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol with Sodium bicarbonate in Ethyl acetate and then with Sodium chloride in Water." ] } | |
CAS RN |
1932033-20-9 |
Product Name |
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one |
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.1 |
Purity |
91 |
Origin of Product |
United States |
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